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Compound of Interest

Compound Name: S(-)-Bay k 8644

Cat. No.: B1663520

This guide provides a comprehensive overview of S(-)-Bay k 8644, a potent and selective L-
type calcium channel agonist. It is intended for researchers, scientists, and professionals in
drug development seeking detailed information on its pharmacological properties, mechanism
of action, and experimental applications.

Introduction

S(-)-Bay k 8644 is the (S)-enantiomer of the racemic compound Bay k 8644. It is a
dihydropyridine derivative that selectively binds to and activates L-type voltage-gated calcium
channels (Cavl.x).[1][2] This activation leads to an increase in calcium influx into excitable
cells, resulting in a range of physiological effects, including positive inotropic and
vasoconstrictive actions.[1][3] In contrast, the (R)-(+)-enantiomer of Bay k 8644 acts as an L-
type calcium channel antagonist. S(-)-Bay k 8644 is a crucial tool in cardiovascular research
and neuroscience for studying the role and regulation of L-type calcium channels in various
physiological and pathological processes.

Chemical and Physical Properties

S(-)-Bay k 8644 is a structural analog of nifedipine and is highly lipid-soluble.[2] Its chemical
and physical properties are summarized in the table below.
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Property Value

IUPAC Name Methyl (4S)-1,4-dihydro-2,6-dimethyl-5-nitro-4-
(2-(trifluoromethyl)phenyl)pyridine-3-carboxylate

Molecular Formula C16H15F3N204

Molecular Weight 356.3 g/mol

CAS Number 98625-26-4

Appearance Crystalline solid

Solubility Soluble in DMSO and ethanol

Mechanism of Action

S(-)-Bay k 8644 exerts its effects by directly modulating the gating kinetics of L-type calcium
channels. It binds to a specific site on the al subunit of the channel, which is the pore-forming
subunit. This binding stabilizes the channel in an open conformation, thereby prolonging the
mean open time of the channel without significantly affecting the closed time.[4] This prolonged
opening leads to an enhanced influx of Ca2+ ions into the cell upon membrane depolarization.
The increased intracellular calcium concentration then triggers various downstream signaling
pathways, leading to physiological responses such as muscle contraction and neurotransmitter
release.
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Mechanism of action of S(-)-Bay k 8644 on L-type calcium channels.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for S(-)-Bay k 8644 from various in

vitro and in vivo studies.

Table 1: In Vitro Potency and Affinity

Parameter Species/Tissue Value Reference
EC50 (Ba2+ currents) Not specified 32nM [5]
EC50 (inhibition of
FPL 64176-induced Rat tail artery 14 nM [5]
contraction)
KD (radioligand ]

Cardiac membranes 4.3 nM [1]

binding)

Table 2: Electrophysiological Effects on Cardiac Myocytes
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Parameter Effect of S(-)-Bay k 8644 Reference
Peak Ca2+ current Increased [1]
Single-channel open time Prolonged [1]
Single-channel closed time No effect [1]

o Shifted to more negative
Current activation ] [1]
potentials

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to
characterize the activity of S(-)-Bay k 8644.

Whole-Cell Patch-Clamp Electrophysiology in Cardiac
Myocytes

This protocol is designed to measure the effects of S(-)-Bay k 8644 on L-type calcium channel

currents in isolated cardiac myocytes.
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Workflow for a whole-cell patch-clamp experiment.
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Methodology:

» Cell Isolation: Ventricular myocytes are enzymatically isolated from the hearts of adult rats or
guinea pigs.

e Solutions:

o External Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10
Glucose (pH adjusted to 7.4 with NaOH).

o Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-CI, 10 EGTA, 5 Mg-ATP, 0.1 Li-GTP,
10 HEPES (pH adjusted to 7.2 with CsOH).

e Recording:
o Whole-cell currents are recorded using a patch-clamp amplifier.
o Cells are held at a holding potential of -80 mV.
o L-type Ca2+ currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

o Drug Application: S(-)-Bay k 8644 is dissolved in a suitable solvent (e.g., DMSO) and then
diluted into the external solution to the desired final concentration. The solution is applied to
the cell via a perfusion system.

o Data Analysis: The effects of S(-)-Bay k 8644 on peak current amplitude, current-voltage
relationship, and channel gating kinetics (activation and inactivation) are analyzed using
appropriate software.

Radioligand Binding Assay on Cardiac Membranes

This protocol is used to determine the binding affinity (KD) and density (Bmax) of S(-)-Bay k
8644 to L-type calcium channels in cardiac tissue.

Methodology:

o Membrane Preparation: Crude membrane fractions are prepared from cardiac ventricular
tissue by homogenization and differential centrifugation.
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» Radioligand: [3H]-(S)-Bay k 8644 is used as the radiolabeled ligand.
o Assay Buffer (in mM): 50 Tris-HCI (pH 7.4).
e Binding Assay:

o Cardiac membranes are incubated with increasing concentrations of [3H]-(S)-Bay k 8644
in the assay buffer.

o Non-specific binding is determined in the presence of a high concentration of an unlabeled
competitor (e.g., nifedipine).

o Incubation is carried out at 25°C for a sufficient time to reach equilibrium.

» Separation and Counting: Bound and free radioligand are separated by rapid vacuum
filtration through glass fiber filters. The radioactivity retained on the filters is measured by
liquid scintillation counting.

o Data Analysis: Specific binding is calculated by subtracting non-specific binding from total
binding. The KD and Bmax values are determined by Scatchard analysis or non-linear
regression of the saturation binding data.

Isometric Contraction of Aortic Rings
This protocol assesses the functional effect of S(-)-Bay k 8644 on the contractility of vascular
smooth muscle.

Methodology:

» Tissue Preparation: The thoracic aorta is excised from a rat or rabbit and cut into rings of 2-3
mm in width.

o Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological
salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed
with 95% 02 / 5% CO2.

» |sometric Tension Recording: The rings are connected to isometric force transducers to
record changes in tension. A resting tension is applied to the rings.
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o Experimental Procedure:
o The rings are allowed to equilibrate until a stable baseline is achieved.

o A submaximal contraction is induced with a contractile agent (e.g., phenylephrine or a high
concentration of KCI).

o Once the contraction has reached a plateau, S(-)-Bay k 8644 is added cumulatively to the
organ bath, and the change in tension is recorded.

o Data Analysis: The contractile or relaxant responses to S(-)-Bay k 8644 are expressed as a
percentage of the pre-contraction induced by the agonist. Dose-response curves are
constructed to determine the EC50 or IC50 values.

In Vivo Effects

In vivo studies have demonstrated that S(-)-Bay k 8644 exhibits positive inotropic and
vasoconstrictive effects.[1][3] Administration of S(-)-Bay k 8644 can lead to an increase in
blood pressure and cardiac contractility. These effects are consistent with its mechanism of
action as an L-type calcium channel agonist.

Applications in Research
S(-)-Bay k 8644 is a valuable pharmacological tool for:

« Investigating the physiological and pathophysiological roles of L-type calcium channels in the
cardiovascular and nervous systems.

» Characterizing the structure-activity relationships of dihydropyridine calcium channel
modulators.

e Screening for new compounds that interact with L-type calcium channels.

» Studying the mechanisms of excitation-contraction coupling in muscle cells.

Conclusion
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S(-)-Bay k 8644 is a potent and selective L-type calcium channel agonist that has been
instrumental in advancing our understanding of calcium channel function. Its well-characterized
mechanism of action and the availability of detailed experimental protocols make it an
indispensable tool for researchers in pharmacology, physiology, and drug discovery. This guide
provides a comprehensive resource for the effective utilization of S(-)-Bay k 8644 in a research
setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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